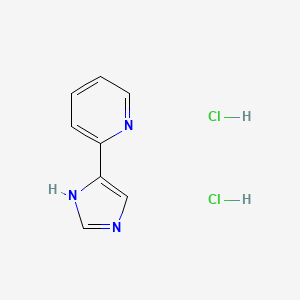

2-(1H-imidazol-4-yl)pyridine 2HCl

Description

Significance of Imidazole (B134444) and Pyridine (B92270) Heterocycles in Chemical Science

Imidazole and pyridine are six-membered aromatic heterocycles that are fundamental building blocks in the realm of chemical science. The imidazole ring, a five-membered ring with two non-adjacent nitrogen atoms, is a key component of essential biological molecules such as the amino acid histidine and purines found in DNA and RNA. researchgate.netnih.gov Its unique electronic structure, featuring one 'pyridine-like' and one 'pyrrole-like' nitrogen atom, allows it to act as both a hydrogen bond donor and acceptor, contributing to its diverse roles in biological systems and as a versatile ligand in coordination chemistry. nih.gov

Pyridine, a six-membered ring containing one nitrogen atom, is another ubiquitous heterocycle. Its derivatives are found in vital natural products, including the vitamins niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). cymitquimica.com The nitrogen atom in pyridine imparts a dipole moment and basicity to the ring, influencing its reactivity and its ability to coordinate with metal ions. nih.govcymitquimica.com The combination of these two heterocycles in a single scaffold offers a rich platform for designing molecules with tailored properties.

Historical Context of Imidazole-Pyridine Derivatives in Scholarly Inquiry

The exploration of imidazole-pyridine derivatives has a rich history rooted in the development of synthetic methodologies for heterocyclic compounds. Early research was often driven by the desire to create analogues of naturally occurring molecules to understand their function and to develop new therapeutic agents. A significant milestone in this area was the work of Tschitschibabin in 1925, who developed a method for synthesizing imidazo[1,2-a]pyridines by reacting 2-aminopyridine (B139424) with α-halocarbonyl compounds. nih.gov This reaction, and subsequent modifications, opened the door to the systematic synthesis and study of a wide array of imidazole-pyridine isomers. Over the decades, the synthetic toolbox for creating these scaffolds has expanded dramatically, incorporating modern techniques like multi-component reactions and metal-catalyzed cross-couplings, allowing for the creation of increasingly complex and functionally diverse molecules. acs.orgnih.gov

Overview of Research Trajectories for Bidentate Heterocyclic Ligands

A significant area of research for imidazole-pyridine scaffolds lies in their application as bidentate ligands in coordination chemistry. A bidentate ligand is a molecule that can bind to a central metal atom through two donor atoms. The nitrogen atoms in the imidazole and pyridine rings of these scaffolds are well-positioned to act as these donor sites, forming stable chelate rings with metal ions.

The research in this field is multifaceted. One major trajectory involves the design and synthesis of novel bidentate imidazole-pyridine ligands to study their coordination behavior with various transition metals. These studies often focus on understanding the electronic and steric effects of substituents on the ligand scaffold and how these factors influence the geometry, stability, and reactivity of the resulting metal complexes. Another important research direction is the exploration of the catalytic applications of these metal complexes. For instance, palladium complexes of bidentate ligands have been investigated for their efficacy in catalyzing Suzuki-Miyaura coupling reactions, a powerful tool in organic synthesis. rsc.org Furthermore, the photophysical properties of metal complexes with these ligands are being explored for applications in areas such as light-emitting materials and photosensitizers.

Scope and Academic Relevance of 2-(1H-imidazol-4-yl)pyridine Dihydrochloride (B599025) in Contemporary Research

The specific isomer, 2-(1H-imidazol-4-yl)pyridine, and its dihydrochloride salt, represent a distinct entity within the broader class of imidazole-pyridine scaffolds. While extensive research exists for the isomeric 2-(1H-imidazol-2-yl)pyridine and fused imidazo[1,2-a]pyridines, detailed scholarly inquiry specifically focused on the synthesis and application of 2-(1H-imidazol-4-yl)pyridine dihydrochloride is less prevalent in publicly accessible literature.

This compound is commercially available, indicating its use as a building block or intermediate in chemical synthesis. Its structure suggests a strong potential to act as a bidentate ligand, with the pyridine nitrogen and one of the imidazole nitrogens available for coordination to a metal center. The academic relevance of this specific compound would lie in the systematic investigation of its coordination chemistry and the catalytic or biological activity of its metal complexes. Such research would contribute to a more comprehensive understanding of structure-property relationships across the full range of imidazole-pyridine isomers.

Currently, detailed research findings on the synthesis and specific applications of 2-(1H-imidazol-4-yl)pyridine dihydrochloride are not widely reported in peer-reviewed journals, representing a potential area for future investigation.

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula |

| 2-(1H-imidazol-4-yl)pyridine 2HCl | 2-(1H-imidazol-4-yl)pyridine dihydrochloride | C₈H₉Cl₂N₃ |

| Imidazole | 1,3-Diazole | C₃H₄N₂ |

| Pyridine | Azine | C₅H₅N |

| Histidine | (S)-α-Amino-1H-imidazole-4-propanoic acid | C₆H₉N₃O₂ |

| Niacin | Nicotinic acid, Vitamin B3 | C₆H₅NO₂ |

| Pyridoxine | Vitamin B6 | C₈H₁₁NO₃ |

| 2-Aminopyridine | Pyridin-2-amine | C₅H₆N₂ |

| 2-(1H-imidazol-2-yl)pyridine | 2-(2-Pyridyl)imidazole | C₈H₇N₃ |

| Imidazo[1,2-a]pyridine (B132010) | C₇H₆N₂ |

Interactive Data Table: Properties of 2-(1H-imidazol-4-yl)pyridine Dihydrochloride

| Property | Value | Source |

| CAS Number | 16961-47-0 | chemicalbook.com |

| Molecular Formula | C₈H₉Cl₂N₃ | - |

| Molecular Weight | 218.09 g/mol | - |

| Appearance | Solid | - |

| Purity | Typically ≥95% | - |

| Storage | Inert atmosphere, room temperature | - |

Synthetic Methodologies and Advanced Chemical Transformations of 2-(1H-imidazol-4-yl)pyridine and its Derivatives

The synthesis and functionalization of bi-heterocyclic compounds, such as 2-(1H-imidazol-4-yl)pyridine, are of significant interest in medicinal and materials chemistry. This scaffold, which links a pyridine ring at its 2-position to an imidazole ring at its 4-position, presents unique synthetic challenges and opportunities for derivatization. This article explores the key synthetic strategies for constructing the 2-(1H-imidazol-4-yl)pyridine core and advanced methods for its selective functionalization.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9Cl2N3 |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)pyridine;dihydrochloride |

InChI |

InChI=1S/C8H7N3.2ClH/c1-2-4-10-7(3-1)8-5-9-6-11-8;;/h1-6H,(H,9,11);2*1H |

InChI Key |

LAYBQEBNVRJXBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=CN2.Cl.Cl |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation of 2 1h Imidazol 4 Yl Pyridine and Its Complexes

Single Crystal X-ray Diffraction Studies of 2-(1H-imidazol-4-yl)pyridine and its Metal Adducts

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. It has been instrumental in elucidating the molecular conformation, tautomerism, and non-covalent interactions of 2-(1H-imidazol-4-yl)pyridine and its metal complexes.

Crystallographic studies reveal the detailed three-dimensional structure of molecules in the solid state. For compounds like 2-(1H-imidazol-4-yl)pyridine, this analysis is key to understanding the preferred spatial arrangement of the pyridine (B92270) and imidazole (B134444) rings and the location of the imidazole proton, which can exist in different tautomeric forms.

The crystal structure of related compounds, such as those containing imidazole and pyridine moieties, often shows a nearly planar conformation of the constituent rings, although some degree of torsion can be observed. researchgate.netresearchgate.net For instance, in the structure of N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the quinazoline (B50416) fragment is essentially planar and forms a significant dihedral angle with the imidazole plane. researchgate.net The specific tautomer present in the solid state is determined by the intricate network of intermolecular interactions within the crystal lattice.

Table 1: Selected Crystallographic Data for a Related Imidazole-Pyridine Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| V (ų) | 900.07(5) |

| Data for a related triazolopyridazinoindole derivative, illustrating typical crystallographic parameters. mdpi.com |

Hydrogen Bonding: Hydrogen bonds are the most prominent intermolecular interactions in these systems. acs.org The imidazole ring, with its N-H group, acts as a hydrogen bond donor, while the pyridine nitrogen and the other imidazole nitrogen can act as acceptors. These interactions often lead to the formation of well-defined supramolecular structures, such as chains or dimers. researchgate.net In many related crystal structures, N-H···N hydrogen bonds are a recurring motif. researchgate.netresearchgate.net

π-π Stacking: The aromatic pyridine and imidazole rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. researchgate.netnih.govrsc.org These interactions contribute to the stabilization of the crystal structure and can influence the electronic properties of the material. The geometry of the stacking can vary, leading to different packing arrangements, such as ladder-like or step-like chains. researchgate.net

Table 2: Examples of Intermolecular Interactions in Imidazole-Pyridine Systems

| Interaction Type | Description |

| N-H···N Hydrogen Bond | Forms strong, directional links between molecules, often creating chains or dimers. researchgate.net |

| π-π Stacking | Attraction between aromatic rings, contributing to crystal stability. researchgate.netnih.govrsc.org |

| C-H…π Interaction | Weak interaction between a C-H bond and a π-system, further stabilizing the crystal lattice. researchgate.net |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govmdpi.comresearchgate.net By mapping properties such as dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in different types of contacts and their relative importance.

This analysis provides a detailed fingerprint of the intermolecular environment. For example, red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. nih.gov The analysis can also quantify the percentage contribution of different types of interactions, such as H···H, C···H, and O···H contacts, to the total Hirshfeld surface area, offering a comprehensive picture of the crystal packing forces. nih.govresearchgate.net Hirshfeld surface analysis has been successfully applied to various nitrogen-containing heterocyclic compounds to elucidate their complex intermolecular interaction patterns. nih.govnih.govmdpi.comresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics

While X-ray diffraction provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution.

In solution, 2-(1H-imidazol-4-yl)pyridine can exist in equilibrium between different tautomeric forms. The position of the proton on the imidazole ring can be influenced by factors such as the solvent and pH. NMR spectroscopy is particularly well-suited to study these equilibria. researchgate.net

The chemical shifts of the protons and carbons in the imidazole and pyridine rings are sensitive to the protonation state. plos.org For example, protonation of a nitrogen atom in the pyridine or imidazole ring typically leads to a downfield shift of the signals of nearby protons in the ¹H NMR spectrum. plos.org By carefully analyzing the changes in chemical shifts upon addition of acid or base, it is possible to determine the pKa values and the predominant tautomeric form in a given solvent. plos.org In some cases, the interconversion between tautomers can be slow on the NMR timescale, allowing for the observation of distinct signals for each species. researchgate.net

Two-dimensional (2D) NMR techniques provide more detailed structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This information is invaluable for assigning the proton signals in the spectrum, as it reveals the connectivity of the proton spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and directly attached carbons (or other heteroatoms like nitrogen). sdsu.eduipb.pt They are essential for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

By combining these 1D and 2D NMR techniques, a comprehensive picture of the molecular structure, connectivity, and conformation of 2-(1H-imidazol-4-yl)pyridine and its derivatives in solution can be obtained. researchgate.netipb.pt

Table 3: Common 2D NMR Experiments and Their Applications

| Experiment | Information Provided |

| COSY | Shows correlations between J-coupled protons, establishing proton connectivity. sdsu.edu |

| HSQC/HMQC | Correlates protons with directly attached carbons, aiding in carbon signal assignment. sdsu.eduipb.pt |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, confirming molecular structure and connectivity. researchgate.netsdsu.edu |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination Site Probing

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and determining how a ligand coordinates to a metal center. For 2-(1H-imidazol-4-yl)pyridine, these methods can pinpoint the nitrogen atoms involved in binding, whether through protonation in its hydrochloride salt form or coordination in a metal complex.

In FT-IR spectroscopy, the absorption of infrared radiation corresponds to the vibrational transitions within the molecule. Key vibrational modes for the 2-(pyridin-2-yl)imidazole framework include N-H stretching, C=N stretching, C=C stretching, and various in-plane and out-of-plane ring deformation modes. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the 3100–3400 cm⁻¹ region. The C=N and C=C stretching vibrations of both the pyridine and imidazole rings are expected in the 1400–1650 cm⁻¹ range.

Upon protonation (as in the 2HCl salt) or coordination to a metal ion, significant shifts in these vibrational frequencies occur. For instance, the coordination of the pyridyl nitrogen atom to a metal center typically results in an increase in the frequency of the highest energy pyridine ring vibration (around 1600 cm⁻¹). Studies on pyridine sorbed on acidic sites show distinct bands for protonated pyridinium (B92312) ions, which can be used to analyze the protonation state in the hydrochloride salt. rsc.org

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, skeletal vibrations of the aromatic rings are usually strong and provide a clear fingerprint of the molecule. Changes in the ring-breathing modes of both the pyridine and imidazole rings upon complexation are indicative of their involvement in coordination.

Interactive Table 1: Expected FT-IR and Raman Vibrational Frequencies for 2-(Aryl)-Imidazole/Pyridine Frameworks Note: These are generalized frequency ranges. Specific values for 2-(1H-imidazol-4-yl)pyridine 2HCl may vary. Data is inferred from studies on analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |

| Imidazole N-H Stretch | 3100 - 3400 | FT-IR | Often broad; position and shape are sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Typically sharp but of medium to weak intensity. |

| Pyridine/Imidazole Ring Stretches (νC=N, νC=C) | 1400 - 1650 | FT-IR, Raman | Strong intensity. Shifts upon protonation or metal coordination are key indicators of the binding site. |

| Pyridine Ring Breathing Mode | 990 - 1050 | Raman | Often a strong, sharp peak. Sensitive to substitution and coordination. |

| C-H Out-of-Plane Bending | 700 - 900 | FT-IR | Strong bands that are characteristic of the substitution pattern on the aromatic rings. |

Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing molecules like 2-(1H-imidazol-4-yl)pyridine, typically generating a protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

For 2-(1H-imidazol-4-yl)pyridine (C₈H₇N₃), the exact neutral monoisotopic mass is 145.0640 Da. In positive-ion ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 146.0713.

Interactive Table 2: Predicted HRMS Ions and Fragments for 2-(1H-imidazol-4-yl)pyridine Note: This table is based on theoretical calculations for the parent compound C₈H₇N₃.

| Ion/Fragment Formula | Description | Calculated m/z |

| [C₈H₇N₃ + H]⁺ | Protonated Parent Molecule | 146.0713 |

| [C₅H₄N]⁺ | Pyridinyl Cation | 78.0344 |

| [C₃H₃N₂]⁺ | Imidazolyl Cation | 67.0296 |

| [C₈H₇N₃ + Na]⁺ | Sodium Adduct | 168.0532 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complexation Studies

Electronic or UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For aromatic systems like 2-(1H-imidazol-4-yl)pyridine, the observed absorptions are typically due to π→π* transitions within the pyridine and imidazole rings. These transitions usually occur in the UV region, often below 350 nm. Less intense n→π* transitions, involving the non-bonding lone-pair electrons on the nitrogen atoms, may also be observed.

The formation of metal complexes dramatically alters the electronic spectrum. rsc.org The coordination of the ligand to a metal ion perturbs the energy levels of the ligand's molecular orbitals, leading to shifts in the intraligand π→π* transitions (a bathochromic or hypsochromic shift). More significantly, new absorption bands can appear in the visible region of the spectrum. These new bands are often due to charge-transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), depending on the specific metal and its oxidation state. colorado.edu The appearance, position, and intensity of these charge-transfer bands provide critical information about the electronic structure of the resulting complex.

Studies on related 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands show absorption bands that are sensitive to both substitution on the ligand and the identity of the coordinated metal ion. acs.org For 2-(1H-imidazol-4-yl)pyridine, similar behavior is expected, making UV-Vis spectroscopy a valuable tool for studying its coordination chemistry.

Interactive Table 3: Generalized Electronic Transitions for Pyridyl-Imidazolyl Ligands and their Complexes Note: Wavelengths are approximate and highly dependent on solvent, pH, and the specific metal ion in complexes.

| Transition Type | Typical λ_max Range (nm) | Description |

| π → π | 250 - 350 | High-intensity transitions within the aromatic pyridine and imidazole rings. |

| n → π | > 300 | Lower intensity transitions involving nitrogen lone-pair electrons. Often obscured by π→π* bands. Can shift upon protonation/coordination. |

| MLCT/LMCT | 400 - 700 | Moderate to high-intensity transitions appearing upon formation of a metal complex. Responsible for the color of many transition metal complexes. |

Coordination Chemistry and Metal Complexation of 2 1h Imidazol 4 Yl Pyridine Dihydrochloride

Ligand Design Principles and Coordination Modes of 2-(1H-imidazol-4-yl)pyridine

The coordination behavior of 2-(1H-imidazol-4-yl)pyridine is fundamentally dictated by the presence of two nitrogen donor atoms located in the pyridine (B92270) and imidazole (B134444) rings. This arrangement allows for various coordination modes, making it a versatile building block in the design of metal-organic frameworks and discrete molecular complexes.

The most common coordination mode of 2-(1H-imidazol-4-yl)pyridine is as a neutral N,N-bidentate chelating ligand. In this mode, it forms a stable five-membered ring with a metal center by coordinating through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the imidazole ring. The specific imidazole nitrogen involved in coordination can depend on the substitution pattern of the ligand and the reaction conditions.

Steric effects play a crucial role in the coordination chemistry of this ligand and its derivatives. For instance, the introduction of bulky substituents on either the pyridine or imidazole ring can influence the geometry of the resulting metal complex and may even favor alternative coordination modes. In some cases, steric hindrance can prevent the formation of certain complexes altogether. For example, in rhodium complexes with related ligands, intramolecular steric interactions have been shown to dictate the Rh-C bond lengths. nih.gov

The use of the dihydrochloride (B599025) salt of 2-(1H-imidazol-4-yl)pyridine provides a handle to control its coordination behavior through the protonation state of the ligand. In acidic media, both the pyridine and imidazole nitrogen atoms can be protonated, rendering the ligand less likely to coordinate to a metal center. As the pH of the medium is increased, the ligand can be selectively deprotonated.

The pyridine nitrogen is generally more basic than the imidazole nitrogens and will be the first to deprotonate. This allows for coordination to occur at the pyridine site while the imidazole ring remains protonated. Further increases in pH can lead to the deprotonation of the imidazole ring, enabling the N,N-bidentate chelation mode. This pH-dependent coordination behavior can be exploited to direct the assembly of specific metal-ligand architectures. The protonation state can also influence the solubility of the ligand and its complexes in different solvents.

Synthesis and Characterization of Transition Metal Complexes

The versatile coordination behavior of 2-(1H-imidazol-4-yl)pyridine and its derivatives has led to the synthesis and characterization of a wide range of transition metal complexes. These complexes exhibit a variety of geometries and electronic properties, making them of interest for applications in catalysis, materials science, and medicinal chemistry.

Complexes of 2-(1H-imidazol-4-yl)pyridine with first-row transition metals have been extensively studied.

Iron(II) Complexes: Iron(II) complexes with related tridentate ligands, such as 2,6-bis(1H-imidazol-2-yl)pyridines, have been shown to exhibit spin crossover (SCO) behavior. researchgate.netmdpi.com This phenomenon, where the spin state of the central metal ion can be switched by external stimuli like temperature or light, is of great interest for the development of molecular switches and memory devices. The coordination environment provided by the ligand is crucial for observing SCO. For example, [FeL2]A·nH2O complexes, where L is a derivative of 2,6-bis(1H-imidazol-2-yl)pyridine, can switch from a low-spin state at room temperature to a high-spin state upon heating. researchgate.net

Copper(II) Complexes: A variety of copper(II) complexes with 2-(1H-imidazol-2-yl)pyridine and its derivatives have been synthesized and structurally characterized. nih.govnih.govrsc.org For example, three new Cu(II) complexes, Cu(IPY)22·H2O, [Cu(IPY)(L-Phe)H2O]ClO4·0.5H2O, and [Cu(IPY)(L-Val)H2O]ClO4, where IPY is 2-(1H-imidazol-2-yl)pyridine, have been reported. nih.gov The crystal structures of these complexes revealed four- and five-coordinate geometries around the copper center. nih.gov The coordination modes of related copper(II) complexes with N-(2-pyridyl)imidazolidin-2-ones have also been established. nih.gov

Zinc(II) Complexes: Zinc(II) complexes of imidazole-containing ligands are of interest due to their potential applications in fluorescence sensing and as models for biological systems. nih.govacs.org For instance, novel fluorescent zinc(II) complexes, ZnCl2(ImL1)2 and ZnCl2(ImL2)2, have been synthesized from ligands containing a 4-(1H-imidazol-4-yl) moiety. nih.gov These complexes exhibit good thermal stability and show violet to cyan luminescence in the solid state. nih.gov

Table 1: Selected First-Row Transition Metal Complexes of Imidazole-Pyridine Ligands

| Complex | Metal Ion | Ligand | Key Feature | Reference |

|---|---|---|---|---|

| [FeL2]A·nH2O | Fe(II) | 2,6-bis(1H-imidazol-2-yl)pyridine derivatives | Spin Crossover | researchgate.net |

| Cu(IPY)22·H2O | Cu(II) | 2-(1H-imidazol-2-yl)pyridine | Four-coordinate geometry | nih.gov |

| [Cu(IPY)(L-Phe)H2O]ClO4 | Cu(II) | 2-(1H-imidazol-2-yl)pyridine | Five-coordinate geometry | nih.gov |

The coordination chemistry of 2-(1H-imidazol-4-yl)pyridine with noble metals has also been explored, leading to complexes with interesting photophysical and catalytic properties.

Ruthenium(II) Complexes: Ruthenium(II) complexes containing imidazole-pyridine ligands have been investigated for their potential as antimicrobial agents and as probes for DNA. nih.govnih.gov For example, ruthenium(II) complexes with 2-pyridin-2-yl-1H-benzimidazole have shown anti-biofilm activity. nih.govnih.gov The synthesis of Ru(II) dyads incorporating 2-(1-pyrenyl)-1H-imidazo[4,5-f] osti.govnih.govphenanthroline has also been reported. acadiau.ca

Rhodium(I) Complexes: Rhodium(I) complexes with chelating ligands containing imidazol-2-ylidene and pyridin-2-ylidene donors have been synthesized. nih.gov These studies have revealed facile C-metalation of a nicotinamide (B372718) ring, leading to novel rhodium complexes. nih.gov

Platinum(II) Complexes: Platinum(II) complexes with related ligands have been studied for their potential as proteasome inhibitors. nih.gov The structure-activity relationships of these complexes have been investigated, highlighting the role of the aromatic ligands. nih.gov Additionally, square-planar platinum(II) complexes with electron-deficient bis(3-(trifluoromethyl)-pyrazolyl)-borate auxiliary ligands and cyclometalating ligands based on phenyl imidazopyridines have been synthesized and shown to emit in the green-blue region. nih.gov

Iridium(III) Complexes: Iridium(III) complexes are known for their applications in organic light-emitting diodes (OLEDs). nih.govurfu.ru Heteroleptic iridium(III) complexes with a 2-(1H-pyrazol-5-yl)pyridine derivative containing a carbazole (B46965) group as an ancillary ligand have been synthesized and investigated for their use in polymer light-emitting diodes. researchgate.net The development of LEC devices based on Ir(III) complexes using cyclometalated ligands derived from 2-phenylpyridine (B120327) and ancillary ligands derived from 1H-imidazo-(4,5-f)-1,10-phenanthroline has also been reported. nih.gov

Table 2: Selected Noble Metal Complexes of Imidazole-Pyridine Ligands

| Complex | Metal Ion | Ligand Type | Application/Feature | Reference |

|---|---|---|---|---|

| [(η6-p-cymene)RuIIClL1]PF6 | Ru(II) | 2-pyridin-2-yl-1H-benzimidazole | Antimicrobial | nih.govnih.gov |

| [Rh(C-im-pyH+)(COD)X][PF6] | Rh(I) | Imidazol-2-ylidene and pyridin-2-ylidene | C-metalation | nih.gov |

| Pt(II) complexes | Pt(II) | Anthracenyl and pyridine/phenanthroline | Proteasome inhibition | nih.gov |

The ability of imidazole-based ligands to bridge multiple metal centers makes them suitable for the construction of coordination polymers. When combined with lanthanide ions, which are known for their characteristic luminescence, these coordination polymers can exhibit interesting photophysical properties.

Several studies have reported the synthesis and characterization of lanthanide coordination polymers constructed from imidazole-4,5-dicarboxylate and other linkers. osti.govpsu.eduacs.org These polymers often form two- or three-dimensional networks. The luminescent properties of these materials are influenced by the specific lanthanide ion, the coordination environment, and the structure of the coordination polymer. osti.govpsu.eduacs.org For instance, complexes of Sm(III), Eu(III), Tb(III), and Dy(III) with imidazole-4,5-dicarboxylate exhibit characteristic photoluminescence in the solid state. psu.eduacs.org The efficiency of luminescence can be enhanced through the "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.govnih.govineosopen.org

Table 3: Selected Lanthanide Coordination Polymers with Imidazole-based Ligands

| Polymer | Lanthanide Ion | Ligand | Dimensionality | Key Property | Reference |

|---|---|---|---|---|---|

| {[Ln(H2PyIDC)(HPyIDC)(H2O)2]·H2O}n | Nd, Sm, Eu, Gd | 2-(pyridine-3-yl)-1H-4,5-imidazoledicarboxylic acid | 2D | Intense, characteristic emissions | osti.gov |

Investigation of Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic characteristics of metal complexes containing 2-(1H-imidazol-4-yl)pyridine and its derivatives are rich and varied, stemming from the interplay between the metal ion's d-orbitals and the ligand's electronic structure. These properties are not only of fundamental scientific interest but also hold potential for applications in molecular switches, sensors, and light-emitting devices.

Spin-crossover (SCO) is a fascinating phenomenon observed in certain transition metal complexes, most notably with iron(II), where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This transition is accompanied by significant changes in magnetic properties, color, and molecular structure.

While direct studies on iron(II) complexes of 2-(1H-imidazol-4-yl)pyridine are not extensively documented in the reviewed literature, extensive research on the closely related ligand 2,6-bis(1H-imidazol-2-yl)pyridine provides a strong model for understanding the potential SCO behavior in this class of compounds. Iron(II) complexes with these types of N-heterocyclic ligands often exhibit a distorted octahedral FeN₆ coordination environment, which is a prerequisite for SCO.

The spin transition in these iron(II) complexes is a 1A₁ (LS) ↔ 5T₂ (HS) equilibrium. tandfonline.com The transition temperature (T1/2), at which the populations of the LS and HS states are equal, is highly sensitive to the ligand field strength, the nature of the counter-anion, and the presence of solvent molecules in the crystal lattice. For instance, novel iron(II) coordination compounds with 2,6-bis(1H-imidazol-2-yl)pyridine have been shown to exhibit high-temperature spin crossover. tandfonline.comacs.org The analysis of the effective magnetic moment (μeff) as a function of temperature is the primary method for characterizing SCO behavior. At low temperatures, the complex is in the LS state and is diamagnetic (μeff ≈ 0 μB), while at high temperatures, it transitions to the HS state and becomes paramagnetic (μeff ≈ 5.0-5.5 μB).

Mössbauer spectroscopy is another powerful technique used to probe the spin state of iron in these complexes. The isomer shift (δ) and quadrupole splitting (ΔEQ) are distinct for the LS and HS states, allowing for the quantification of the fraction of each spin state at a given temperature.

The magnetic properties of polynuclear complexes containing 2-(1H-imidazol-4-yl)pyridine ligands are governed by magnetic exchange interactions between the metal centers, which are mediated by the bridging ligands. The nature and magnitude of this interaction, whether ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment), are intimately linked to the structural parameters of the complex, a relationship known as magneto-structural correlation.

Imidazolate-bridged copper(II) complexes have been extensively studied to understand these correlations. The imidazolate group can mediate moderate antiferromagnetic interactions, and the strength of this coupling (J) has been shown to correlate with the pKa of the parent imidazole. ibm.com A key structural parameter influencing the magnetic exchange is the geometry of the bridging unit. For instance, in dinuclear copper(II) complexes, the Cu-N(imidazolate)-Cu angle and the planarity of the bridging imidazolate ring with respect to the copper coordination planes play a crucial role. Near collinearity of the Cu-N(imidazolate) bonds can lead to increased antiferromagnetic coupling. ibm.com

| Complex | Bridging Ligand | J (cm⁻¹) | Magnetic Behavior |

|---|---|---|---|

| [Cu₂(bpim)(im)]²⁺ | Imidazolate | -35.0 / -87.6 | Antiferromagnetic |

| [Cu₂(L¹)] | 2,6-di(1H-imidazol-2-yl)pyridine derivative | Positive | Ferromagnetic |

| [Cu₂(L²)(μ-Cl)₂] | 2-ethylpyridine | Negative | Antiferromagnetic |

Metal complexes of 2-(1H-imidazol-4-yl)pyridine with d¹⁰ metal ions such as zinc(II) and cadmium(II) are of particular interest due to their potential as luminescent materials. The photoluminescence in these complexes typically arises from ligand-centered (LC) or metal-to-ligand charge transfer (MLCT) transitions. The emission properties, including the wavelength, quantum yield, and lifetime, are highly dependent on the coordination environment of the metal ion and the nature of the ligand.

Studies on zinc(II) complexes with a related ligand, 2-(1-hydroxy-4,5-dimethyl-1H-imidazol-2-yl)pyridine, have demonstrated bright photoluminescence. tandfonline.comresearchgate.net For example, the complex ZnLCl exhibits an emission maximum at 458 nm, while [H₂L]₂[ZnCl₄] luminesces at 490 nm. tandfonline.comresearchgate.net The observed luminescence is often influenced by supramolecular interactions, such as hydrogen bonding, in the solid state.

The introduction of different substituents on the imidazolyl-pyridine backbone can be used to tune the photophysical properties. For instance, novel fluorescent zinc(II) complexes derived from 4-phenyl-1-octyl-1H-imidazole fused with carbazole and triarylamine donor units have been synthesized and shown to emit violet to cyan light in the solid state. nih.gov The coordination of the ligand to the zinc(II) center often leads to an enhancement of the fluorescence intensity compared to the free ligand.

| Complex | Emission Maximum (λem, nm) | State |

|---|---|---|

| ZnLCl (L = 2-(1-hydroxy-4,5-dimethyl-1H-imidazol-2-yl)pyridine) | 458 | Solid |

| [H₂L]₂[ZnCl₄] (L = 2-(1-hydroxy-4,5-dimethyl-1H-imidazol-2-yl)pyridine) | 490 | Solid |

| ZnCl₂(ImL1)₂ (ImL1 = 4-(1-octyl-1H-imidazol-4-yl)-N,N-diphenyl-[1,1-biphenyl]-4-yl)-4-amine) | Violet-Cyan | Solid |

| ZnCl₂(ImL2)₂ (ImL2 = 9-(4-(1-octyl-1H-imidazol-4-yl)-[1,1-biphenyl]-4-yl)-9H-carbazole) | Violet-Cyan | Solid |

Redox Chemistry of Metal Complexes Containing 2-(1H-imidazol-4-yl)pyridine Ligands

The redox behavior of metal complexes with 2-(1H-imidazol-4-yl)pyridine ligands is a crucial aspect of their chemistry, particularly for applications in catalysis and bioinorganic modeling. Cyclic voltammetry is a common technique used to investigate the electron transfer properties of these complexes.

Complexes of the bidentate ligand 2-(1H-imidazol-2-yl)pyridine with iron(II), cobalt(II), and ruthenium(II) have been shown to undergo reversible one-electron oxidation processes corresponding to the M(II)/M(III) couple. researchgate.net A significant feature of these complexes is the ability to deprotonate the imidazole N-H proton upon addition of a base. This deprotonation has a dramatic effect on the redox potential, lowering the M(III)/M(II) potential by approximately 900 mV. researchgate.net This large shift is attributed to the increased electron-donating ability of the resulting imidazolate ligand, which stabilizes the higher oxidation state of the metal.

| Complex | Redox Couple | Potential (V vs. reference) | Effect of Deprotonation |

|---|---|---|---|

| [Fe(2-(1H-imidazol-2-yl)pyridine)₃]²⁺ | Fe(III)/Fe(II) | - | ~900 mV negative shift |

| [Co(2-(1H-imidazol-2-yl)pyridine)₃]²⁺ | Co(III)/Co(II) | - | ~900 mV negative shift |

| [Ru(2-(1H-imidazol-2-yl)pyridine)₃]²⁺ | Ru(III)/Ru(II) | - | ~900 mV negative shift |

| Cu(II)-multihistidine peptide complexes | Cu(II)/Cu(I) | 0.2 - 0.4 | Not applicable |

Catalytic Applications of 2 1h Imidazol 4 Yl Pyridine Based Metal Complexes

Transition Metal Catalysis using 2-(1H-imidazol-4-yl)pyridine Ligands

The chelation of transition metals by 2-(1H-imidazol-4-yl)pyridine ligands creates robust catalytic centers capable of promoting a variety of organic reactions. The electronic and steric environment around the metal ion can be fine-tuned by modifications to the ligand structure, influencing the catalyst's activity and selectivity.

Copper-Mediated Atom Transfer Radical Polymerization (ATRP)

While research into the application of 2-(1H-imidazol-4-yl)pyridine specifically in copper-mediated Atom Transfer Radical Polymerization (ATRP) is not extensively documented in publicly available literature, the broader class of pyridine-imidazole ligands has shown considerable promise in this area. For instance, studies on the isomeric ligand, 2-(1H-imidazol-2-yl)pyridine, and its derivatives have demonstrated their effectiveness in forming active copper catalysts for controlled radical polymerization. These related systems suggest that copper complexes of 2-(1H-imidazol-4-yl)pyridine could also facilitate the controlled polymerization of various monomers, offering a potential avenue for the synthesis of well-defined polymers. The performance of such catalysts would be influenced by factors such as the stability of the copper(I) and copper(II) complexes and the rate of atom transfer.

A related ligand, 2,6-di(1H-imidazol-2-yl)pyridine (H2dimpy), has been successfully used in copper-mediated ATRP of styrene, yielding polystyrene with low polydispersity (1.3), indicating a high degree of control over the polymerization process. researchgate.net This highlights the potential of the pyridine-imidazole scaffold in designing efficient ATRP catalysts.

Other Organic Transformations and Mechanistic Studies

Beyond polymerization, metal complexes of pyridine-imidazole ligands are active in various other organic transformations. For example, palladium complexes of the related 2-(1H-imidazol-2-yl)pyridine have been investigated as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net Mechanistic studies on related cobalt complexes have provided insights into electrocatalytic hydrogen evolution, where the pyridine (B92270) moiety can act as a proton shuttle, enhancing catalytic activity. uva.nl While direct mechanistic studies on 2-(1H-imidazol-4-yl)pyridine complexes are limited, these findings on analogous systems provide a framework for understanding their potential catalytic cycles. The electronic properties of the imidazole (B134444) and pyridine rings play a crucial role in stabilizing the different oxidation states of the metal center during the catalytic process.

Biomimetic Catalysis and Enzyme Active Site Modeling

The structural motif of an imidazole group linked to another nitrogen-containing heterocycle is prevalent in the active sites of many metalloenzymes. This has led to the use of ligands like 2-(1H-imidazol-4-yl)pyridine in the development of biomimetic catalysts that mimic the function of these natural systems. The design of such models allows for a deeper understanding of enzymatic mechanisms and can lead to the development of highly selective and efficient synthetic catalysts. nih.gov

For example, copper complexes of the isomeric 2-(1H-imidazol-2-yl)pyridine have been synthesized and studied for their interaction with biological molecules like DNA and their potential as anticancer agents, demonstrating the biological relevance of this class of compounds. nih.gov These studies often involve investigating the coordination chemistry and the redox properties of the metal complexes, which are key to their catalytic function in biological systems. While specific studies on enzyme active site modeling with 2-(1H-imidazol-4-yl)pyridine are not widely reported, the structural similarities to known biomimetic systems suggest its potential in this field.

Heterogeneous Catalysis and Supported Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their stability, reusability, and ease of separation from the reaction products. Ligands such as 2-(1H-imidazol-4-yl)pyridine are well-suited for incorporation into heterogeneous catalytic systems. The imidazole and pyridine nitrogen atoms can serve as anchoring points for grafting the complex onto various support materials like silica, polymers, or metal-organic frameworks (MOFs). researchgate.net

Research on related pyridine-imidazole ligands has demonstrated the feasibility of this approach. For example, clay-supported 2-phenyl-1H-imidazole derivatives have been used as heterogeneous catalysts for the Henry reaction. researchgate.net Furthermore, polymer-supported oxidovanadium(IV) complexes have shown excellent catalytic activity and recyclability in the synthesis of biologically active imidazoles. mdpi.com These examples underscore the potential for developing robust and recyclable heterogeneous catalysts based on 2-(1H-imidazol-4-yl)pyridine for a variety of organic transformations. The development of such supported systems is a key area of research for advancing sustainable and industrially viable catalytic processes.

Theoretical and Computational Investigations of 2 1h Imidazol 4 Yl Pyridine and Its Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

The structure of 2-(1H-imidazol-4-yl)pyridine allows for the existence of different tautomers and conformers. Tautomerism in the imidazole (B134444) ring is a key aspect, involving the migration of a proton between the two nitrogen atoms. This can be influenced by the molecular environment and can significantly affect the molecule's properties and interactions.

Potential Tautomers of 2-(1H-imidazol-4-yl)pyridine

| Tautomer Name | Description |

| 2-(1H-imidazol-4-yl)pyridine | Proton is on the nitrogen atom at position 1 of the imidazole ring. |

| 2-(3H-imidazol-4-yl)pyridine | Proton is on the nitrogen atom at position 3 of the imidazole ring. |

The presence of multiple nitrogen atoms makes 2-(1H-imidazol-4-yl)pyridine susceptible to protonation, particularly in acidic environments, leading to the formation of the dihydrochloride (B599025) salt. Protonation can significantly alter the electronic properties of the molecule. nih.govnih.gov

Studies on similar heterocyclic compounds have shown that protonation can lead to:

Changes in Redox Potential : Research on metal complexes with the related ligand 2-(1H-imidazol-2-yl)pyridine has demonstrated that deprotonation drastically lowers the M(III)/M(II) redox potential by approximately 900 mV. researchgate.net This suggests that the protonation state of the imidazole ring in 2-(1H-imidazol-4-yl)pyridine is a critical determinant of its electrochemical behavior.

Stabilization of Crystal Structure : Protonation can introduce strong electrostatic interactions and hydrogen bonds, which can stabilize the crystal lattice. nih.govnih.gov

Shifts in Electronic Transitions : Theoretical studies on 2-pyridone have predicted that protonation leads to a significant blue shift (a shift to shorter wavelengths) of the S1-S0 electronic transition. researchgate.net This indicates that the UV-Visible absorption spectrum of 2-(1H-imidazol-4-yl)pyridine is likely sensitive to pH.

Alteration of Electron Density Distribution : The addition of protons changes the distribution of electron density within the molecule, which in turn affects its reactivity and the nature of its intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the dynamic behavior of 2-(1H-imidazol-4-yl)pyridine and its interactions with solvent molecules, such as water. dovepress.comnih.gov

By simulating the molecule in a solvent box, MD can be used to analyze:

Solvation Shell Structure : How solvent molecules arrange themselves around the solute.

Hydrogen Bonding Dynamics : The formation and breaking of hydrogen bonds between the molecule and the solvent, which is crucial for its solubility.

Conformational Flexibility : How the molecule changes its shape over time in solution.

Transport Properties : Such as diffusion coefficients.

Parameters often analyzed in MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Function (RDF), and Solvent Accessible Surface Area (SASA). dovepress.com While specific MD studies on 2-(1H-imidazol-4-yl)pyridine are not widely published, simulations on similar imidazoline (B1206853) derivatives have been used to explore their interactions within biological systems, such as ion channels. researchgate.net

Typical Parameters Analyzed in MD Simulations

| Parameter | Description |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational stability. dovepress.com |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each atom around its average position, highlighting flexible regions of the molecule. dovepress.com |

| RDF (Radial Distribution Function) | Describes how the density of surrounding atoms varies as a function of distance from a central atom, revealing the structure of solvation shells. dovepress.com |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the solute and solvent. dovepress.com |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule that is accessible to the solvent, related to its solubility and interaction potential. dovepress.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.com These models are typically developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov

For 2-(1H-imidazol-4-yl)pyridine, QSAR/QSPR studies could be employed to predict various endpoints, such as its binding affinity to a biological target or its solubility. The first step involves calculating a set of molecular descriptors that encode different aspects of the molecule's structure and properties.

Commonly Used Molecular Descriptors in QSAR/QSPR

| Descriptor Class | Examples | Description |

| 1D Descriptors | Molecular Weight, Atom Counts | Basic properties derived from the molecular formula. |

| 2D Descriptors | Topological Indices, SlogP | Based on the 2D representation of the molecule, describing connectivity and hydrophobicity. scispace.com |

| 3D Descriptors | van der Waals Surface Area, Dipole Moment | Derived from the 3D conformation of the molecule, capturing its shape and electronic properties. mdpi.com |

Studies on other imidazole-containing compounds have successfully developed QSAR models. For instance, a study on imidazole derivatives as antidiabetic agents found that descriptors related to the count of nitrogen and oxygen atoms and the octanol/water partition coefficient (SlogP) were significant in predicting activity. scispace.com This suggests that similar descriptors would likely be relevant for modeling the properties of 2-(1H-imidazol-4-yl)pyridine.

Computational Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are invaluable for predicting spectroscopic parameters and exploring potential reaction pathways.

Spectroscopic Parameters : DFT and other quantum chemistry methods can be used to calculate various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Visible electronic transitions. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound and its derivatives.

Reaction Pathways : Computational tools can model the course of a chemical reaction, identifying transition states and calculating activation energies. This allows for the prediction of the most likely reaction products and the exploration of reaction mechanisms. rsc.org More advanced approaches combine quantum mechanics with machine learning to predict reaction outcomes with increasing accuracy. nih.gov

Adsorption Mechanism Studies on Surfaces

The interaction of 2-(1H-imidazol-4-yl)pyridine with various surfaces is relevant for applications in areas such as corrosion inhibition, catalysis, and materials science. DFT calculations are a primary tool for studying these adsorption mechanisms. rsc.org

Research on the adsorption of pyridine (B92270) and imidazole on metal and metal oxide surfaces provides a framework for understanding how 2-(1H-imidazol-4-yl)pyridine might behave. researchgate.netnih.gov Key findings from these studies indicate that:

Adsorption Sites : Adsorption typically occurs through the nitrogen atoms, which can donate lone-pair electrons to surface metal atoms. The molecule can adopt various orientations, such as lying flat or standing vertically on the surface. nih.gov

Adsorption Energy : The strength of the interaction can be quantified by the adsorption energy. Studies on azoles on copper oxide surfaces have shown strong adsorption at coordinatively unsaturated copper sites. rsc.org

Nature of Bonding : The interaction can range from weak physisorption, dominated by van der Waals forces, to stronger chemisorption, involving the formation of chemical bonds. nih.gov

For 2-(1H-imidazol-4-yl)pyridine, the presence of both a pyridine and an imidazole ring offers multiple potential binding sites, and the preferred adsorption mode would likely depend on the nature of the surface and the environmental conditions.

Interactions with Biological Systems: Mechanistic Insights of 2 1h Imidazol 4 Yl Pyridine Analogs

Cellular Pathway Modulation and Mechanistic Investigations (in vitro)

Beyond direct enzyme inhibition, analogs of 2-(1H-imidazol-4-yl)pyridine can influence complex cellular pathways, leading to various biological outcomes. In vitro studies have begun to unravel these mechanisms, particularly concerning oxidative stress and organelle integrity.

Several studies on imidazo[1,2-a]pyridine (B132010) derivatives, which are fused analogs of the core structure of interest, have demonstrated their ability to induce the generation of reactive oxygen species (ROS) in cancer cells. nih.gov For example, certain novel imidazo[1,2-a]pyridine derivatives were found to markedly increase the activity of NADPH oxidase (NOX), leading to ROS-mediated apoptosis in A549 lung cancer cells. nih.gov This effect was mitigated by the presence of the free radical scavenger N-acetyl-L-cysteine (NAC), confirming the role of oxidative stress. nih.gov

Another study on selenylated imidazo[1,2-a]pyridines also pointed to their pro-oxidant capabilities as a potential anticancer mechanism. nih.gov While these findings are for related but structurally distinct compounds, they suggest that the imidazole-pyridine scaffold may be amenable to modifications that promote ROS production and induce oxidative stress in cancer cells. The parent compound, pyridine (B92270), has also been shown to induce oxidative stress, which can alter cellular processes like nitrification in certain biological systems. scienceopen.com

The induction of apoptosis through the mitochondrial pathway is a common mechanism for anticancer agents. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). Research on novel imidazo[1,5-a]pyridine-based chalcones has shown their ability to depolarize the mitochondrial membrane in MDA-MB-231 breast cancer cells, as indicated by JC-1 staining. nih.gov This loss of ΔΨm is an early event in the apoptotic process induced by these compounds. nih.gov

Similarly, a study on different imidazole (B134444) derivatives demonstrated that they could impair the mitochondrial membrane potential. nih.gov In the context of imidazo[1,2-a]pyridine derivatives that induce ROS, the impairment of mitochondrial membrane potential was linked to an increase in pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins like BCL2. nih.gov

Regarding lysosomal integrity, direct studies on 2-(1H-imidazol-4-yl)pyridine or its close analogs are lacking. However, it is known that lysosomal membrane permeabilization can be a critical event in cell death pathways. nih.govnih.gov For some compounds, the inhibition of lysosomal integrity is a key part of their mechanism of action, leading to the release of cathepsins into the cytosol and subsequent cell death. cdc.gov

Table 4: Cellular Effects of Imidazole-Pyridine Analogs

| Compound Class | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Imidazo[1,2-a]pyridine derivatives | A549 (lung cancer) | ROS generation, apoptosis, impaired ΔΨm | Increased NADPH oxidase (NOX) activity. nih.gov |

| Imidazo[1,5-a]pyridine-based chalcones | MDA-MB-231 (breast cancer) | Depolarization of mitochondrial membrane potential (ΔΨm) | Induces apoptosis through the mitochondria-mediated intrinsic pathway. nih.gov |

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

| 2-(1H-imidazol-4-yl)pyridine 2HCl | 2-(1H-imidazol-4-yl)pyridine dihydrochloride (B599025) |

| IDE | Insulin-Degrading Enzyme |

| MMPs | Matrix Metalloproteinases |

| IDO1 | Indoleamine 2,3-dioxygenase |

| EGFR | Epidermal Growth Factor Receptor |

| ROS | Reactive Oxygen Species |

| NAC | N-acetyl-L-cysteine |

| NOX | NADPH oxidase |

| ΔΨm | Mitochondrial Membrane Potential |

| BAX | Bcl-2-associated X protein |

| BCL2 | B-cell lymphoma 2 |

| MT1-MMP | Membrane-type 1 matrix metalloproteinase |

| TDO | Tryptophan 2,3-dioxygenase |

| Lapatinib | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |

| JC-1 | 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-imidacarbocyanine iodide |

| Ruthenium(II) polypyridyl complexes | (Structure varies) |

| Peptide hydroxamic acids | (Structure varies) |

| Pyrimidine-2,4,6-trione derivatives | (Structure varies) |

| Imidazoleisoindole analogue | (Structure varies) |

| 4-aryl-1,2,3-triazole scaffold | (Structure varies) |

| PF-06840003 | (Structure not publicly disclosed) |

| GDC-0919/Navoximod | 1-(4-(2-(1H-imidazol-1-yl)ethoxy)phenyl)-3-(4-cyanophenyl)urea |

| Imidazolone-sulphonamide-pyrimidine hybrid | (Structure varies) |

| 1,2,4-Oxadiazole derivatives | (Structure varies) |

| Fused Pyrimidine Systems | (Structure varies) |

| Selenylated imidazo[1,2-a]pyridines | (Structure varies) |

| Imidazo[1,5-a]pyridine-based chalcones | (Structure varies) |

Cell Cycle Modulation and Apoptosis Induction Pathways (in vitro, not clinical)

Analogs of 2-(1H-imidazol-4-yl)pyridine, specifically those based on the imidazo[1,2-a]pyridine scaffold, have demonstrated notable in vitro activity in modulating the cell cycle and inducing apoptosis in cancer cell lines. These compounds have been investigated for their potential as anti-cancer agents due to their ability to interfere with fundamental cellular processes leading to cell death.

Research on novel imidazo[1,2-a]pyridine derivatives has shown that they can induce cytotoxicity in non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.net Key findings from these studies indicate that certain analogs cause cell cycle arrest and trigger apoptosis through pathways mediated by oxidative stress. For instance, treatment of A549 lung cancer cells with specific imidazo[1,2-a]pyridine derivatives led to a significant increase in NADPH oxidase (NOX) activity. This elevation in NOX activity results in the generation of reactive oxygen species (ROS), which in turn mediate apoptosis. nih.gov The apoptotic pathway engaged involves the impairment of the mitochondrial membrane potential, an increase in the expression of pro-apoptotic proteins such as BAX and BAK1, and a decrease in the expression of anti-apoptotic proteins. nih.gov

Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to arrest the cell cycle at the G2/M phase. This cell cycle checkpoint arrest is believed to occur through the inhibition of cyclin-dependent kinase 1 (CDK1). rsc.org In addition to their effects on the cell cycle, these compounds have been observed to induce apoptosis in various cancer cell lines, including those of breast and liver cancer. semanticscholar.orgnih.gov The induction of apoptosis is a critical mechanism for the elimination of cancer cells, and the ability of these analogs to activate this process highlights their therapeutic potential.

The table below summarizes the observed effects of representative imidazo[1,2-a]pyridine analogs on cancer cell lines.

| Compound Class | Cell Line | Observed Effects | Potential Mechanism |

| Imidazo[1,2-a]pyridine derivatives | A549 (Lung Cancer) | Cytotoxicity, Apoptosis, Cell Cycle Arrest | Increased NADPH oxidase (NOX) activity, ROS-mediated apoptosis, Impaired mitochondrial membrane potential |

| Imidazo[1,2-a]pyridine derivative | MCF-7 (Breast Cancer) | G2/M phase cell cycle arrest, Apoptosis | Inhibition of CDK1 |

| Pyridine-2,3-dihydrothiazole hybrid | HepG2 (Liver Cancer) | G1 phase cell cycle arrest, Apoptosis | Increased Bax and caspase-3 levels, Decreased Bcl-2 levels |

| Pyrazolyl pyridine conjugate | HepG2 (Liver Cancer) | Apoptosis | PIM-1 kinase inhibition, Caspase activation |

Protein-Ligand Binding Studies and Molecular Recognition Principles

The structural features of 2-(1H-imidazol-4-yl)pyridine and its analogs allow for specific interactions with biological macromolecules, including metalloenzymes and cell surface receptors. These interactions are governed by principles of molecular recognition, where the size, shape, and electronic properties of the ligand dictate its binding affinity and specificity for a particular protein target.

Histidine Brace Mimicry in Metalloenzymes

The imidazole ring of the histidine amino acid plays a crucial role in the active sites of many metalloenzymes by coordinating with a metal ion. The "histidine brace" is a specific coordination motif found in some copper-containing enzymes, such as lytic polysaccharide monooxygenases (LPMOs). nih.govnih.gov This motif consists of a copper ion coordinated by two histidine residues, one of which is at the N-terminus of the protein. nih.gov

The 2-(1H-imidazol-4-yl)pyridine molecule contains both an imidazole and a pyridine ring, both of which are capable of coordinating with metal ions. This structure allows it to act as a mimic of the histidine residue in the context of a histidine brace. By presenting a similar arrangement of nitrogen donor atoms, 2-(1H-imidazol-4-yl)pyridine and its analogs can be envisioned as ligands that could chelate a metal ion in a manner that resembles the natural histidine brace. This mimicry provides a basis for the design of synthetic metalloenzymes or inhibitors that target the active sites of these enzymes. The ability to create structural and functional mimics of the Cu His-brace site is a promising avenue for understanding the enzymatic mechanism and for the potential application in processes like polysaccharide degradation. nih.gov

Interactions with Specific Receptors or Biomolecular Targets (e.g., Histamine (B1213489) Receptors H3/H4)

The imidazole moiety is a key pharmacophore for histamine receptors. Analogs of 2-(1H-imidazol-4-yl)pyridine have been investigated for their potential to interact with histamine H3 and H4 receptors, which are involved in various physiological processes. The histamine H3 receptor is primarily found in the central nervous system and regulates neurotransmitter release, while the H4 receptor is mainly expressed on immune cells and mediates inflammatory responses. vu.nl

Studies on a series of imidazole-containing carbamates have demonstrated high affinity for the human histamine H3 receptor, with some compounds displaying Ki values below 100 nM. nih.gov These compounds also showed moderate to weak affinity for the human histamine H4 receptor. nih.gov The structure of the ligand, including the nature of the substituents on the imidazole and pyridine rings, influences the binding affinity and selectivity for these receptors. For instance, the introduction of a cyclopropane (B1198618) ring to create 2-(1H-imidazol-4-yl)cyclopropylamine has been shown to produce potent and selective agonists for the histamine H3 receptor. nih.gov

The table below presents binding affinity data for representative imidazole-containing compounds at histamine H3 and H4 receptors.

| Compound | Receptor | Binding Affinity (Ki) |

| Imidazole-containing carbamates | Human Histamine H3 Receptor | < 100 nM |

| Imidazole-containing carbamates | Human Histamine H4 Receptor | 118 - 1460 nM |

| (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine | Rat Cortex Histamine H3 Receptor | pD2 = 7.1 (agonist) |

| (1R,2R)-2-(1H-imidazol-4-yl)-cyclopropylamine | Rat Cortex Histamine H3 Receptor | ~10-fold less active than (1S,2S) enantiomer |

Structure-Activity Relationships at the Molecular and Cellular Level

The biological activity of 2-(1H-imidazol-4-yl)pyridine analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features that contribute to the desired biological effects, such as anti-proliferative activity or receptor binding affinity.

For imidazo[1,2-a]pyridine derivatives, SAR studies have revealed that modifications at various positions of the heterocyclic core can significantly impact their anti-cancer activity. For example, the nature and position of substituents on the pyridine ring can influence the compound's ability to inhibit specific kinases or induce apoptosis. documentsdelivered.com In a study of pyrimidin-4-yl-1H-imidazole derivatives, it was found that these compounds exhibited potent antiproliferative activity against melanoma cell lines, with some derivatives showing superior activity compared to the known RAF inhibitor Sorafenib. nih.gov

The planarity of the pyridine ring and its ability to participate in pi-stacking interactions are important for binding to some biological targets. nih.gov The introduction of different functional groups can modulate the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, all of which are critical for molecular recognition. For instance, the addition of methoxy (B1213986) groups to a pyridine derivative was shown to incrementally decrease the IC50 value, indicating increased antiproliferative activity. nih.gov Similarly, the presence of hydroxyl groups also enhanced the anti-cancer effects. nih.gov

In the context of histamine receptor ligands, SAR studies have shown that the stereochemistry of the molecule can be crucial for activity. As mentioned earlier, the (1S,2S)-enantiomer of 2-(1H-imidazol-4-yl)cyclopropylamine is a more potent H3 receptor agonist than its (1R,2R)-counterpart. nih.gov This highlights the importance of the three-dimensional arrangement of the pharmacophoric groups for optimal receptor interaction.

The following table summarizes key structure-activity relationships for pyridine and imidazole derivatives.

| Structural Modification | Effect on Biological Activity | Example Compound Class |

| Addition of methoxy groups | Increased antiproliferative activity | Pyridine derivatives |

| Addition of hydroxyl groups | Increased antiproliferative activity | Pyridine derivatives |

| Stereochemistry | Significant impact on receptor agonism | 2-(1H-imidazol-4-yl)cyclopropylamine |

| Substituents on imidazo[1,2-a]pyridine core | Modulation of anti-cancer activity and kinase inhibition | Imidazo[1,2-a]pyridine derivatives |

Supramolecular Assemblies and Material Science Considerations of 2 1h Imidazol 4 Yl Pyridine Derivatives

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The design and synthesis of coordination polymers and Metal-Organic Frameworks (MOFs) utilizing derivatives of 2-(1H-imidazol-4-yl)pyridine have led to a diverse range of structures with interesting properties. A key derivative in this field is 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H₃PIDC), which incorporates carboxylate groups to enhance its coordination capabilities.

Hydrothermal synthesis is a common method for preparing these materials. For instance, six MOFs with varied topologies have been synthesized using H₃PIDC with different metal ions such as Fe(II), Cd(II), Zn(II), Eu(III), Tb(III), and Y(III). researchgate.net In these structures, the HPIDC²⁻ ligand, resulting from the deprotonation of H₃PIDC, can adopt different coordination modes (μ₃ or μ₄), leading to the formation of either 2D or 3D frameworks. researchgate.net

The choice of the metal ion and the coordination environment plays a crucial role in determining the final topology of the network. researchgate.net For example, with Fe(II), a 3D porous MOF with (10,3) topology is formed, where the HPIDC²⁻ ligand and the metal center act as 3-connected nodes. researchgate.net In contrast, with Cd(II), a 3D honeycomb framework is generated where both the ligand and the metal act as 4-connected nodes. researchgate.net When 3-connected metal nodes like Zn(II) are used, a stairway-like 2D MOF with a (4.8²) topology can be created. researchgate.net The coordination flexibility of the HPIDC²⁻ ligand is a key factor in achieving this structural diversity. researchgate.net

Another example is a Y(III)-organic coordination polymer constructed from 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate and oxalate (B1200264) ligands, which exhibits interesting luminescent properties. researchgate.net The use of mixed-ligand systems, such as combining imidazole-based ligands with carboxylates, is a common strategy to create novel MOFs with specific functionalities. nih.gov For instance, four new MOFs have been synthesized using 1,4-di(1H-imidazol-4-yl)benzene in conjunction with either 4,4'-benzophenonedicarboxylic acid or biphenyl-2,4',5-tricarboxylic acid, resulting in structures ranging from 1D chains to 3D frameworks with selective sensing capabilities for Fe(III) ions and ketone molecules. nih.gov

The 2-(2′-pyridyl)imidazole ligand, an isomer of 2-(1H-imidazol-4-yl)pyridine, primarily forms discrete 0D coordination complexes. However, the introduction of bridging co-ligands like oxalate can lead to the formation of 1D coordination polymers. researchgate.net This highlights the importance of co-ligands in extending the dimensionality of the resulting structures.

| Metal Ion | Ligand | Dimensionality | Topology | Reference |

|---|---|---|---|---|

| Fe(II) | HPIDC²⁻ | 3D | (10,3) | researchgate.net |

| Cd(II) | HPIDC²⁻ | 3D | Honeycomb | researchgate.net |

| Zn(II) | HPIDC²⁻ | 2D | (4.8²) | researchgate.net |

| Eu(III), Tb(III), Y(III) | HPIDC²⁻ | 2D | (4².6)²(4.6²)²(4².6³.8)²(4².6².8²) | researchgate.net |

| Y(III) | HPIDC²⁻, Oxalate | Not Specified | Not Specified | researchgate.net |

Host-Guest Chemistry and Inclusion Compounds

The field of host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. The cavities and channels within coordination polymers and MOFs derived from 2-(1H-imidazol-4-yl)pyridine and its analogues make them excellent candidates for host-guest interactions. These interactions are often driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.com

The porous nature of some of these materials allows for the inclusion of small molecules. For example, the dehydrated form of the Fe(II)-based 3D MOF with a (10,3) topology, constructed from 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate, can adsorb nitrogen gas (N₂), demonstrating a BET surface area of 9.07 m²/g. researchgate.net This indicates the presence of accessible voids within the framework that can act as hosts for guest molecules. Similarly, a zinc-based MOF has shown selective adsorption of CO₂ over N₂. nih.gov

The design of host-guest systems can be tailored by modifying the building blocks. The use of different dicarboxylic acids as linkers in combination with a ditopic imidazo[1,5-a]pyridine (B1214698) derivative has been shown to influence whether the imidazole-pyridine ligand acts as a propagator of the network's dimensionality or as an ancillary ligand, thereby affecting the potential for host-guest interactions. nih.gov The dynamic nature of these host-guest systems can lead to structural transformations within the host framework upon interaction with a guest, a phenomenon akin to the "induced-fit" model in enzymes. mdpi.com

Self-Assembly Processes and Hierarchical Structures

Self-assembly is a fundamental process in supramolecular chemistry where molecules spontaneously organize into well-defined structures. rsc.org For derivatives of 2-(1H-imidazol-4-yl)pyridine, self-assembly is driven by a combination of metal-ligand coordination, hydrogen bonding, and π-π stacking interactions. researchgate.net This can lead to the formation of hierarchical structures, where simple building blocks assemble into larger, more complex superstructures. nih.govresearchgate.net

The 2-(2′-pyridyl)imidazole ligand, for instance, typically forms discrete coordination complexes (0D). These primary units can then further self-assemble through intermolecular hydrogen bonding (N-H···N, N-H···O) and π-π stacking to form higher-dimensional supramolecular architectures with linear, zig-zag, ladder-like, and helical geometries. researchgate.net This demonstrates a hierarchical self-assembly process where the initial metal-ligand coordination dictates the primary structure, and weaker non-covalent interactions guide the secondary and tertiary organization.

The formation of hierarchical structures can also be a two-step process. researchgate.net For example, individual nanoparticles can first self-assemble into nanorods, which then organize into more complex arrangements. researchgate.net A similar principle can be applied to the self-assembly of coordination polymers, where 1D chains might further assemble into 2D sheets or 3D networks through weaker intermolecular forces. The use of amphiphilic block comicelles has also been shown to lead to multidimensional hierarchical self-assembly, forming supermicelles and other complex superstructures. bris.ac.uk

The control over the self-assembly process is crucial for designing materials with desired properties. Factors such as the coordination geometry of the metal ion, the nature of the organic linker, solvent composition, and temperature can all influence the final assembled structure. bris.ac.ukmdpi.com

Responsive Materials based on Imidazole-Pyridine Scaffolds (e.g., Photochromic Ligands, Mechanochromic Luminescence)

Materials that change their properties in response to external stimuli, such as light or mechanical force, are known as responsive materials. The imidazole-pyridine scaffold is a promising platform for the development of such materials, particularly those exhibiting photochromism and mechanochromic luminescence.

Mechanochromic Luminescence: This phenomenon involves a change in the luminescence color of a material upon the application of a mechanical stimulus like grinding or shearing. Pyridyl-substituted imidazole (B134444) derivatives have been shown to exhibit tunable mechanochromic luminescence. rsc.orgrsc.org For instance, pristine crystals of a phenanthroimidazole derivative showed a mechanochromic luminescence shift of 38 nm. rsc.org Upon exposure to HCl vapor, this shift was extended to 64 nm. rsc.org This enhanced response is attributed to the mixing of protonated molecules near the crystal surface with non-protonated molecules in the interior. rsc.org The change in emission color is often due to a transition from a crystalline to an amorphous state, which alters the intermolecular interactions and the molecular packing. bohrium.com

| Compound | Condition | Mechanochromic Shift (nm) | Reference |

|---|---|---|---|

| Phenanthroimidazole Derivative 1 | Pristine | 38 | rsc.org |

| After HCl vapor treatment | 64 | rsc.org | |

| Triphenylimidazole Derivative 2 | Pristine | No change | rsc.org |

| After HCl vapor treatment | 37 | rsc.org |

Photochromic Ligands: Photochromic materials can reversibly change their color upon exposure to light. Imidazole and imidazolium (B1220033) derivatives have been incorporated into photochromic bisthienylethene frameworks. researchgate.net The fluorescent properties of these compounds can be modulated by altering the imidazole groups, suggesting their potential in designing fluorescent photochromic materials. researchgate.net Spiropyran derivatives, which can be linked to other molecular moieties, are another class of photochromic compounds that can be integrated into more complex systems, potentially including those with imidazole-pyridine scaffolds, to create multi-responsive materials that react to light, acid, and mechanical force. rsc.org

The development of responsive materials based on the imidazole-pyridine scaffold is an active area of research with potential applications in sensors, optical data storage, and smart materials. nih.govresearchgate.net

Advanced Analytical Methods for Detection and Quantification of 2 1h Imidazol 4 Yl Pyridine and Its Metabolites/adducts

Chromatographic Techniques (HPLC, GC-MS) for Purity and Quantitative Analysis

Chromatographic methods are the cornerstone for assessing the purity and performing quantitative analysis of 2-(1H-imidazol-4-yl)pyridine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. For pyridine (B92270) and imidazole-containing compounds, which are often polar, reversed-phase HPLC is a common approach. The separation is typically achieved on a C18 or C8 column. The mobile phase composition is a critical parameter that is optimized to achieve good peak shape and resolution. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is also carefully controlled to manage the ionization state of the analyte, which influences its retention.

The development of a robust HPLC method for purity analysis involves a systematic screening of columns and mobile phases to ensure the separation of the main compound from any potential impurities or degradation products. americanpharmaceuticalreview.com For instance, a general approach for pyridine derivatives might involve a core-shell column to achieve high efficiency and fast analysis times. helixchrom.com Isocratic elution (constant mobile phase composition) can be used for simpler mixtures, while gradient elution (changing mobile phase composition) is employed for more complex samples containing a wider range of polarities. helixchrom.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. rsc.orgnih.gov